Amlodipine nicotinate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
616203-96-4 |
|---|---|
Molecular Formula |
C26H30ClN3O7 |
Molecular Weight |
532.0 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H25ClN2O5.C6H5NO2/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;8-6(9)5-2-1-3-7-4-5/h5-8,17,23H,4,9-11,22H2,1-3H3;1-4H,(H,8,9) |
InChI Key |
VLDHKVLFLLOUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Amlodipine Nicotinate in Vascular Smooth Muscle
This guide provides a comprehensive technical overview of the molecular and cellular mechanisms underpinning the vasodilatory effects of amlodipine nicotinate, with a specific focus on its action within vascular smooth muscle. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind its dual-action profile, and offers detailed experimental protocols for its investigation.
Introduction: A Dual-Pronged Approach to Vasodilation
This compound represents a strategic combination of two distinct vasoactive compounds: the third-generation dihydropyridine calcium channel blocker, amlodipine, and nicotinic acid (niacin). This formulation is designed to leverage two synergistic, yet independent, pathways to achieve robust and sustained relaxation of vascular smooth muscle, a critical factor in the management of hypertension.[1] The primary therapeutic rationale is to couple the well-established L-type calcium channel antagonism of amlodipine with the prostaglandin-mediated vasodilatory effects of nicotinic acid.[1] This guide will dissect these mechanisms at the molecular, cellular, and tissue levels.
Part 1: The Amlodipine Moiety - Precision Blockade of L-Type Calcium Channels
The cornerstone of amlodipine's efficacy lies in its high affinity and specificity for the L-type voltage-gated calcium channel (Cav1.2), the predominant isoform in vascular smooth muscle cells.[2][3]
Molecular Interaction with the Cav1.2 Channel
Contraction of vascular smooth muscle is initiated by the influx of extracellular calcium (Ca2+) through Cav1.2 channels, which open in response to membrane depolarization.[4] This influx triggers a cascade leading to muscle contraction. Amlodipine exerts its effect by physically obstructing this process.
Structural and functional studies have revealed that amlodipine, like other dihydropyridines, binds to a specific site on the external, lipid-facing surface of the Cav1.2 channel's pore-forming α1 subunit.[5] This binding site is located at the interface of two of the channel's four homologous domains.[5] The binding of amlodipine is not a simple pore plugging. Instead, it acts as an allosteric modulator.[5] By binding to this external site, amlodipine induces a conformational change in the channel's selectivity filter, the narrowest part of the pore.[5] This induced asymmetry allows a partially dehydrated Ca2+ ion to bind tightly within the filter, effectively blocking further ion conduction and preventing the rise in intracellular calcium required for contraction.[5]
A key feature of amlodipine's action is its state-dependent binding. It preferentially binds to the channel in its resting state, which is the predominant state in the less frequently depolarizing vascular smooth muscle, as compared to cardiac muscle.[6] This preference contributes to its high degree of vascular selectivity.
Downstream Signaling Cascade Inhibition
By blocking Ca2+ influx, amlodipine directly interrupts the canonical excitation-contraction coupling pathway in vascular smooth muscle cells. The sequence of events is as follows:
-
Reduced Intracellular Ca2+: Amlodipine's blockade of Cav1.2 channels prevents the initial influx of Ca2+.
-
Calmodulin Inactivation: In the resting state, the intracellular Ca2+ concentration is too low to significantly activate calmodulin, a key calcium-binding protein.[4][6]
-
MLCK Inhibition: Consequently, calmodulin does not activate myosin light-chain kinase (MLCK).[4][6]
-
Myosin Dephosphorylation: Myosin light-chain phosphatase remains active, leading to the dephosphorylation of the myosin light chain.
-
Vascular Relaxation: Dephosphorylated myosin is unable to interact with actin, resulting in the relaxation of the smooth muscle and vasodilation.[6]
Part 3: Beyond Canonical Pathways - Pleiotropic Effects of Amlodipine
Emerging research indicates that amlodipine's vascular effects are not solely confined to L-type calcium channel blockade. These non-canonical actions may contribute to its overall clinical profile and differentiate it from other calcium channel blockers.
Modulation of the Akt/Sp1/miR-21 Pathway
Studies have demonstrated that amlodipine can induce the expression of microRNA-21 (miR-21) in vascular smooth muscle cells. [7][8]This effect is mediated through the activation of the protein kinase Akt2, which in turn promotes the nuclear translocation of the transcription factor Sp1. [7][8]Sp1 then binds to the promoter region of the miR-21 gene, upregulating its expression. [7][8]Increased levels of miR-21 are associated with the differentiation of smooth muscle cells, which may contribute to vascular health and stability. [7]This pathway appears to be unique to amlodipine among antihypertensive drugs. [7]
Enhancement of Nitric Oxide Synthesis
Amlodipine has been shown to increase the synthesis of nitric oxide (NO), a potent endogenous vasodilator, in vascular smooth muscle cells. [9]This effect is independent of its action on L-type calcium channels and is associated with an increase in the expression of inducible nitric oxide synthase (iNOS) mRNA and protein. The mechanism involves the enhanced activation of the transcription factor NF-κB. [9]Furthermore, amlodipine exhibits antioxidant properties, which can protect NO from degradation by reactive oxygen species, thus prolonging its vasodilatory action.
Part 4: Comparative Pharmacology - this compound vs. Other Salts
While amlodipine is available in several salt forms (e.g., besylate, maleate), the nicotinate formulation is unique due to the intrinsic vasoactive properties of its counter-ion.
-
Pharmacokinetics: Studies comparing this compound to amlodipine besylate in healthy subjects have found them to be bioequivalent in terms of the rate and extent of amlodipine absorption. [10]Pharmacodynamic profiles, including effects on blood pressure and heart rate, were also not significantly different between the two formulations. [10]* Clinical Efficacy: A clinical trial comparing S(-)-amlodipine nicotinate with racemic amlodipine besylate in patients with mild to moderate hypertension found the nicotinate formulation to be non-inferior in reducing blood pressure. [10]* Adverse Effect Profile: Interestingly, some evidence suggests that the S(-)-amlodipine nicotinate formulation may be associated with a lower incidence of peripheral edema, a common side effect of amlodipine, compared to the racemic besylate form. [11]The mechanism for this potential difference is not fully elucidated but may relate to the specific properties of the S-enantiomer or the nicotinate salt.
| Parameter | This compound | Amlodipine Besylate |
| Primary MoA | Dual: L-type Ca2+ channel blockade + Prostaglandin-mediated vasodilation | Singular: L-type Ca2+ channel blockade |
| Bioavailability | Equivalent to besylate salt | High (64-90%) [4] |
| Antihypertensive Efficacy | Non-inferior to besylate salt [10] | Well-established |
| Potential Advantage | Synergistic vasodilation; Potentially less peripheral edema [11] | Extensive long-term clinical data |
Part 5: Experimental Protocols for Mechanistic Investigation
To validate and explore the mechanisms described, the following experimental workflows are recommended. These protocols provide a self-validating system to ensure technical accuracy and trustworthiness.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure the inhibitory effect of this compound on L-type Ca2+ channel currents (ICa,L) in isolated vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Isolation: Isolate single VSMCs from a relevant vascular bed (e.g., rat thoracic aorta or mesenteric artery) using enzymatic digestion (collagenase and elastase).
-
Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, and 10 BaCl2 (Barium is used as the charge carrier to enhance current and block K+ channels). Adjust pH to 7.4.
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a single VSMC.
-
Hold the cell membrane potential at -80 mV.
-
Elicit ICa,L by applying depolarizing voltage steps (e.g., to +10 mV for 200 ms) every 15 seconds.
-
After establishing a stable baseline current, perfuse the cell with the external solution containing this compound at various concentrations (e.g., 1 nM to 1 µM).
-
Record the steady-state inhibition of the peak inward current at each concentration.
-
-
Data Analysis: Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Isometric Tension Measurement in Isolated Aortic Rings
Objective: To assess the functional vasodilatory effect of this compound on intact vascular tissue and to differentiate between the contributions of the amlodipine and nicotinate moieties.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a rat or mouse. Clean the aorta of adherent tissue and cut into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath chamber filled with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C. Connect the rings to an isometric force transducer.
-
Equilibration and Pre-contraction: Equilibrate the rings under a resting tension of 1.5-2.0 g for 60-90 minutes. Induce a stable contraction with a vasoconstrictor agent (e.g., 60 mM KCl or 1 µM phenylephrine).
-
Dose-Response Curve Generation:
-
Once the contraction is stable, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Investigating Synergism:
-
Run parallel experiments using amlodipine besylate and sodium nicotinate alone to establish their individual dose-response curves.
-
To investigate the nicotinic acid pathway, pre-treat some rings with a cyclooxygenase inhibitor (e.g., indomethacin, 10 µM) before adding this compound. A blunted response compared to non-pre-treated rings would confirm the involvement of prostaglandins.
-
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the percentage of relaxation against drug concentration to determine EC50 and Emax values. Compare the curves for the different compounds and conditions.
Conclusion
The mechanism of action of this compound in vascular smooth muscle is a sophisticated, dual-action process. It combines the potent, selective, and state-dependent allosteric inhibition of Cav1.2 L-type calcium channels by the amlodipine moiety with the prostaglandin-mediated vasodilatory effects of the nicotinate moiety. Furthermore, pleiotropic effects of amlodipine on intracellular signaling pathways, such as Akt/miR-21 and nitric oxide synthesis, may provide additional cardiovascular benefits beyond simple vasodilation. This multi-faceted mechanism underscores the rationale for its use in cardiovascular therapy and provides a rich area for further scientific investigation.
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Preclinical studies on Amlodipine nicotinate for hypertension
An In-Depth Technical Guide to the Preclinical Evaluation of Amlodipine Nicotinate for Hypertension
Executive Summary
This guide provides a comprehensive technical framework for the preclinical assessment of this compound, a novel salt formulation designed for the management of hypertension. This compound combines the established L-type calcium channel blocker, amlodipine, with nicotinic acid, postulating a synergistic vasodilatory effect. We delineate the critical stages of preclinical investigation, moving from fundamental physicochemical characterization to complex in vivo efficacy and safety evaluations. The narrative emphasizes the scientific rationale behind experimental design, presenting detailed, field-proven protocols for mechanism-of-action studies, pharmacodynamic and pharmacokinetic profiling, and regulatory-compliant safety toxicology. This document is intended for drug development professionals, offering a robust, self-validating methodology to rigorously evaluate this compound's potential as a next-generation antihypertensive agent and to establish a data-driven foundation for its successful transition into clinical trials.
Introduction: The Rationale for this compound
Hypertension remains a leading global cause of cardiovascular morbidity and mortality, driving a continuous search for therapeutic agents with improved efficacy, safety, and patient compliance.[1] Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone of antihypertensive therapy, valued for its potent and long-acting effects.[1][2] However, innovation in drug formulation offers opportunities to enhance therapeutic profiles.
This compound is a pharmaceutical compound that pairs amlodipine with nicotinic acid (niacin or Vitamin B3).[3] The core hypothesis is the creation of a synergistic antihypertensive effect through two distinct but complementary mechanisms of vasodilation:
-
Amlodipine Moiety: Inhibition of calcium influx into vascular smooth muscle cells via L-type calcium channels, leading to arterial vasodilation and a reduction in peripheral vascular resistance.[3][4]
-
Nicotinate Moiety: Induction of vasodilation through the activation of G protein-coupled receptors (GPR109A), which stimulates the release of vasodilatory prostaglandins like PGD2 and PGE2.[3]
This guide outlines the essential preclinical studies required to validate this hypothesis, characterize the compound's pharmacological profile, and ensure its safety prior to human trials.
Physicochemical Characterization and Formulation
The journey of any new salt form begins with a thorough understanding of its physical and chemical properties, which are critical for formulation development, stability, and bioavailability. A key advantage cited for this compound is its improved physicochemical profile compared to the widely used besylate salt.[5]
Objective: To compare the fundamental properties of this compound with amlodipine besylate to inform preclinical formulation strategies.
Key Parameters & Findings:
| Property | This compound | Amlodipine Besylate (Reference) | Implication for Preclinical Development |
| Solubility | Good solubility[5] | Established solubility profile | Enhanced solubility can improve dissolution rates and potentially bioavailability, simplifying vehicle selection for oral gavage studies. |
| Stability | Good stability, high photostability[5] | Known stability challenges | High intrinsic stability reduces the risk of degradation during study conduct and simplifies analytical method development. |
| Hygroscopicity | Non-hygroscopic[5] | Can be hygroscopic | Non-hygroscopic nature simplifies handling, weighing, and storage, ensuring accurate dose preparation. |
| pH at Saturation | Close to human blood pH (7.4)[5] | Varies | Better biocompatibility and easier buffering in physiological media for in vitro experiments.[5] |
Core Preclinical Pharmacology
This section details the essential in vitro and in vivo studies to determine the efficacy and mechanism of action of this compound.
Part A: Mechanism of Action Elucidation (In Vitro)
The primary mechanistic hypothesis—dual-action vasodilation—must be confirmed in controlled in vitro systems.
Experimental Protocol 1: Vasorelaxant Effects on Isolated Aortic Rings
This ex vivo protocol provides a functional assessment of the compound's direct effect on vascular tissue.
-
Objective: To quantify and compare the vasorelaxant potency of this compound, amlodipine besylate, and nicotinic acid.
-
Methodology:
-
Tissue Preparation: Thoracic aortas are harvested from male Wistar rats (250-300g). The endothelium is either left intact or mechanically removed for comparative analysis. Aortic rings (2-3 mm) are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.
-
Contraction: Rings are pre-contracted with a submaximal concentration of phenylephrine (PE) or potassium chloride (KCl) to induce a stable tone.
-
Cumulative Dosing: Once a stable plateau is reached, cumulative concentrations of this compound, amlodipine besylate, or nicotinic acid are added to the bath.
-
Data Analysis: Relaxation is measured as a percentage reversal of the pre-induced contraction. Concentration-response curves are plotted, and EC₅₀ values (the concentration causing 50% of the maximal response) are calculated to compare potency.
-
-
Causality & Validation: Comparing responses in endothelium-intact vs. endothelium-denuded rings helps dissect the contribution of endothelium-derived factors (like prostaglandins from the nicotinate moiety) from the direct smooth muscle action of amlodipine. A significantly greater potency of this compound compared to amlodipine besylate would support the synergistic hypothesis.
Diagram: Proposed Dual Mechanism of Action
Caption: Workflow for assessing antihypertensive efficacy in SHRs.
Part C: Pharmacokinetic (ADME) Profiling
Understanding a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to bridging preclinical and clinical phases. It helps interpret toxicology findings and predict the human dose.
Experimental Protocol 3: Pharmacokinetic Study in Rats
-
Objective: To determine key pharmacokinetic parameters of amlodipine following oral and intravenous administration of this compound.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats (chosen for their extensive use in PK studies). [6]Animals are cannulated (jugular vein) for serial blood sampling.
-
Dosing:
-
Group 1 (IV): A single intravenous bolus dose (e.g., 1 mg/kg) is administered to determine clearance, volume of distribution, and terminal half-life.
-
Group 2 (PO): A single oral gavage dose (e.g., 5 mg/kg) is administered to determine oral bioavailability (F%).
-
-
Blood Sampling: Blood samples (~100 µL) are collected at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h) into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C.
-
Bioanalysis: Plasma concentrations of amlodipine are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate parameters like Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, clearance (CL), and volume of distribution (Vd). Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
-
-
Causality & Validation: This protocol provides the fundamental ADME profile. A human clinical study found that this compound was bioequivalent to amlodipine besylate, with similar Cₘₐₓ and AUC values. [7][8]This preclinical protocol establishes the baseline animal PK to ensure that the exposure in toxicology studies is relevant and predictable.
Comparative Pharmacokinetic Parameters of Amlodipine
| Parameter | Rat | Dog | Human (Reference) |
| Bioavailability (F%) | ~100% [6] | ~88% [6] | 64-90% [4][8] |
| Plasma Half-Life (t₁/₂) (hours) | ~3 [6] | ~30 [6] | 30-50 [1][8] |
| Protein Binding | High | High | ~98% [8] |
| Primary Metabolism | Extensive, Hepatic [8] | Extensive, Hepatic [8] | Extensive, Hepatic (CYP3A4/5) [9] |
Safety and Toxicology Assessment
The primary goal of preclinical safety studies is to identify potential hazards, characterize dose-response relationships for adverse effects, and establish a safe starting dose for human trials. [10]
Safety Pharmacology
These studies investigate the effects of the test substance on vital organ systems.
Experimental Protocol 4: Core Battery Safety Studies (ICH S7A)
-
Objective: To assess the effects of this compound on the central nervous, cardiovascular, and respiratory systems.
-
Methodology Overview:
-
Central Nervous System: A functional observational battery (FOB) or Irwin test in rats to assess behavioral and neurological changes after single high doses.
-
Cardiovascular System: Conscious, telemetered dogs or non-human primates are used to evaluate effects on blood pressure, heart rate, and ECG parameters. This is crucial for a cardiovascular drug to detect any pro-arrhythmic potential or exaggerated hemodynamic effects. Amlodipine has a favorable safety profile with no adverse effects on electrical conduction in the heart. [11] 3. Respiratory System: Whole-body plethysmography in rats to measure respiratory rate and tidal volume.
-
Repeat-Dose Toxicology
Experimental Protocol 5: 28-Day Repeat-Dose Oral Toxicity Study
-
Objective: To identify potential target organs of toxicity and determine the No-Observed-Adverse-Effect Level (NOAEL) following daily administration over 28 days.
-
Methodology:
-
Species: Two species are required, typically one rodent (Sprague-Dawley rat) and one non-rodent (Beagle dog). [6] 2. Dose Selection: Doses are based on efficacy and acute toxicity data. Typically includes a low dose (e.g., 3-5x the expected therapeutic exposure), a mid-dose, and a high dose expected to produce some toxicity. A vehicle control group is mandatory.
-
Administration: Daily oral gavage for 28 days.
-
Monitoring: Includes daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, and periodic clinical pathology (hematology, coagulation, serum chemistry).
-
Terminal Procedures: At the end of the study, animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is collected for histopathological examination.
-
-
Causality & Validation: This study design is the industry standard for sub-chronic toxicity. By including a control group and multiple dose levels, any observed adverse findings can be confidently attributed to the drug and a dose-response relationship established. For amlodipine, high-dose studies have identified the adrenal gland as a potential target organ in rats. [12]This study would confirm if the nicotinate salt alters this profile.
Synthesis and Translation to Clinical Development
The culmination of the preclinical program is the integration of all data to support the initiation of clinical trials. The pharmacology studies establish the proof of concept and effective dose range. The pharmacokinetic data define the drug's disposition and allow for inter-species scaling to predict the human PK profile. The toxicology studies define the safety margin by establishing a NOAEL.
Together, these data sets are used to:
-
Establish a Risk/Benefit Profile: The potent, and potentially superior, antihypertensive effect must be weighed against any identified toxicological risks.
-
Inform Clinical Trial Design: The NOAEL is used to calculate a safe maximum recommended starting dose (MRSD) for Phase 1 trials. The PK/PD relationship helps in selecting the dose range to be explored in humans.
-
Identify Clinical Monitoring Parameters: Any sub-clinical findings in toxicology (e.g., changes in liver enzymes or adrenal morphology) will inform the safety monitoring plan for human subjects.
By following this rigorous, integrated preclinical evaluation, researchers and developers can build a comprehensive data package that thoroughly characterizes the efficacy and safety of this compound, paving the way for a well-designed and safe transition to clinical investigation.
References
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-
Amlodipine in hypertension: a first-line agent with efficacy for improving blood pressure and patient outcomes. (2016-09-28). National Institutes of Health. Available from: [Link]
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Review on: Experimental Screening Methods for Antihypertensive Agents. (n.d.). ijarsct. Available from: [Link]
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Amlodipine - StatPearls. (n.d.). National Institutes of Health. Available from: [Link]
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What is the mechanism of this compound?. (2024-07-17). Patsnap Synapse. Available from: [Link]
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Study reassures patients on safety of widely prescribed hypertension drug amlodipine. (2023-10-12). Available from: [Link]
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Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. (n.d.). PubMed. Available from: [Link]
-
Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension: an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group, phase III, noninferiority clinical trial. (n.d.). PubMed. Available from: [Link]
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Amlodipine in the current management of hypertension. (2023-08-07). National Institutes of Health. Available from: [Link]
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CLINICAL PHARMACOLOGY OF AMLODIPINE. (2025-01-31). WJPMR. Available from: [Link]
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Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. (n.d.). ResearchGate. Available from: [Link]
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Pharmacokinetics and pharmacodynamics of amlodipine. (n.d.). PubMed. Available from: [Link]
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Amlodipine : Study Dispels Concerns About the Drug Causing Heart Failure. (2023-10-12). YouTube. Available from: [Link]
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principles for clinical evaluation of new antihypertensive drugs. (n.d.). ICH. Available from: [Link]
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Animal Models of Hypertension: A Scientific Statement From the American Heart Association. (n.d.). Available from: [Link]
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An update on the safety of amlodipine. (n.d.). PubMed. Available from: [Link]
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E12A Principles for Clinical Evaluation of New Antihypertensive Drugs. (2018-08-24). FDA. Available from: [Link]
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ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. (2003-06-13). ResearchGate. Available from: [Link]
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STUDY OF THE DISTRIBUTION OF AMLODIPINE IN ORGANS OF POISONED ANIMALS. (2017-10-26). Available from: [Link]
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ICH E12 Principles for clinical evaluation of new antihypertensive drugs. (2000-06-01). European Medicines Agency. Available from: [Link]
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"A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs". (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]
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211340Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2019-06-04). accessdata.fda.gov. Available from: [Link]
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Amlodipine Pharmacology Podcast. (2024-01-16). YouTube. Available from: [Link]
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Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis. (n.d.). National Institutes of Health. Available from: [Link]
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Treatment of Severe Amlodipine Toxicity With Molecular Adsorbent Recirculating System. (2025-08-06). Available from: [Link]
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Recommendations - Guideline for the pharmacological treatment of hypertension in adults. (n.d.). National Institutes of Health. Available from: [Link]
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A Real-World Study on the Short-Term Efficacy of Amlodipine in Treating Hypertension Among Inpatients. (2024-08-06). National Institutes of Health. Available from: [Link]
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A Comprehensive Technical Guide to the Solubility and Stability of Amlodipine Nicotinate
Introduction: The Rationale for Amlodipine Nicotinate
Amlodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] While efficacious as a free base, its therapeutic application is predominantly in the form of pharmaceutically acceptable salts to enhance its physicochemical properties. The selection of an appropriate salt form is a critical decision in drug development, directly impacting solubility, stability, hygroscopicity, and manufacturability.[2][3]
Amlodipine besylate is a widely used salt; however, the pursuit of optimized pharmaceutical properties has led to the development of alternative salts, including this compound.[3] this compound is a salt that combines amlodipine with nicotinic acid (niacin). This particular salt form is reported to possess favorable characteristics such as good solubility and enhanced photostability.[2] Furthermore, its pH at saturation is closer to physiological pH, which can be advantageous for biocompatibility and formulation.[2]
This technical guide provides an in-depth exploration of the methodologies required to thoroughly characterize the solubility and stability of this compound, offering field-proven insights for researchers and drug development professionals.
Part 1: Physicochemical and Solubility Characterization
A comprehensive understanding of the solubility of an active pharmaceutical ingredient (API) is fundamental to its development. For this compound, this involves determining its solubility in various aqueous and organic media, which informs formulation strategies and predicts its in vivo dissolution behavior. Amlodipine is a weakly basic drug with a pKa of approximately 9.0, meaning its solubility is pH-dependent.[4]
Kinetic Solubility Assessment in Aqueous Buffers
Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution characteristics. This is particularly useful in early-stage development for rapid screening. The principle involves dissolving the compound in an organic solvent (typically DMSO) and then introducing it into an aqueous buffer.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Working Solutions: From the stock solution, create a series of dilutions in DMSO to generate a standard curve.
-
Assay Plate Preparation: Dispense 2 µL of the DMSO stock solution and each dilution into separate wells of a 96-well microplate.
-
Aqueous Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new UV-transparent 96-well plate and measure the absorbance at a predetermined wavelength (e.g., 238 nm). The concentration of the dissolved this compound is then calculated from the standard curve.
Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. It provides a more accurate measure of a compound's intrinsic solubility.
Experimental Protocol: Equilibrium Solubility Assay
-
Sample Preparation: Add an excess amount of this compound to vials containing various solvents and buffers of physiological relevance (e.g., pH 1.2, 4.5, and 6.8).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge the samples at high speed.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.45 µm filter, and dilute it appropriately. Analyze the concentration of this compound using a validated HPLC method.
Solubility Data Presentation
The solubility data for amlodipine and its salts are crucial for comparative analysis. While specific quantitative data for this compound is proprietary, the patent literature suggests its solubility is superior to that of amlodipine besylate.[2] For context, the table below presents known solubility data for amlodipine and its besylate salt, alongside the qualitative claims for the nicotinate salt.
| Compound/Salt | Solvent/Medium | Temperature | Solubility | Reference |
| Amlodipine | Water (pH 1-6.8) | 37°C | ~1 mg/mL (lowest) | [4] |
| Amlodipine Besylate | Water | Not Specified | Slightly soluble | [5] |
| Amlodipine Besylate | Methanol | Not Specified | Freely soluble | [6] |
| Amlodipine Besylate | Anhydrous Ethanol | Not Specified | Sparingly soluble | [6] |
| This compound | Aqueous Media | Not Specified | Good solubility, higher than besylate | [2] |
Part 2: Stability Studies and Forced Degradation
Stability testing is a regulatory requirement and a scientific necessity to understand how the quality of a drug substance varies over time under the influence of environmental factors.[7] Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[7]
Forced Degradation Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study of this compound.
Caption: Workflow for forced degradation studies of this compound.
Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at 60°C. Sample, neutralize, and analyze as described for acid hydrolysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor the degradation over time by taking samples for HPLC analysis.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) in a stability chamber. At specified intervals, dissolve a portion of the solid and analyze by HPLC.
-
Photostability: Expose a solution of this compound and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples by HPLC.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is a validated stability-indicating analytical method that can separate the parent drug from its degradation products.
Proposed HPLC Method Parameters:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH adjusted to 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 238 nm. For identification of degradants, a mass spectrometer can be coupled to the HPLC system (LC-MS).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Predicted Degradation Pathways
The dihydropyridine ring in amlodipine is susceptible to oxidation, leading to the formation of a pyridine derivative, which is a major degradation product, particularly under photolytic and oxidative conditions. Hydrolysis of the ester groups can also occur under acidic or basic conditions. The nicotinate counter-ion is generally stable, but under harsh conditions, its degradation should also be considered.
Caption: Predicted degradation pathways for this compound.
Summary of Expected Stability Profile
Based on available literature for amlodipine and its salts, the following table summarizes the expected stability of this compound under various stress conditions.
| Stress Condition | Expected Degradation | Major Degradation Products |
| Acid Hydrolysis | Significant degradation | Ester hydrolysis products |
| Base Hydrolysis | Significant degradation | Ester hydrolysis products |
| Oxidation | Moderate degradation | Pyridine derivative |
| Thermal (Solid) | Low to moderate degradation | Various minor products |
| Photolysis | Significant degradation | Pyridine derivative |
Conclusion
The selection of this compound as a salt form is driven by its promising physicochemical properties, including good solubility and enhanced stability. This guide has outlined the essential experimental frameworks for the comprehensive evaluation of its solubility and stability profiles. A thorough execution of these studies, from kinetic and equilibrium solubility assessments to forced degradation under various stress conditions, is paramount for successful drug development. The insights gained from these investigations will not only fulfill regulatory requirements but also provide a solid foundation for the rational design of a stable and effective dosage form for this compound.
References
- This compound and process for the preparation thereof. (US20070135488A1). Google Patents.
- Al-Gohary, O., & Al-Kassas, R. (2021). Evaluation of In Vitro Equivalence of Commonly Available Generic Brands of Amlodipine Tablets in Saudi Arabia Under Biowaiver Conditions. Dissolution Technologies, 28(2), 60-69.
-
physicochemical properties and pharmacology of amlodipine besylate : a brief. (n.d.). Retrieved from [Link]
- Sodeifian, G., Sajadian, S. A., & Ardestani, N. S. (2017). Solubility of Amlodipine Besylate (Calcium Channel Blocker Drug) in Supercritical Carbon Dioxide: Measurement and Correlations.
- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
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What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
- Pai, V. R., & Patil, S. S. (2005). Stability Indicating Assay Method for Amlodipine Tablets. Indian Journal of Pharmaceutical Sciences, 67(2), 178-181.
- El-Gindy, A., El-Yazby, F., Maher, M. M., & El-Din, M. S. (2020). Improvement of In Vitro Dissolution of the Poor Water-Soluble Amlodipine Drug by Solid Dispersion with Irradiated Polyvinylpyrrolidone. ACS Omega, 5(34), 21577-21586.
- Lee, H. Y., Kim, S. D., Lee, J., & Kim, Y. G. (2006). Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. International journal of clinical pharmacology and therapeutics, 44(12), 641–647.
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Formulations of Amlodipine: A Review. (2016). BioMed Research International. Retrieved from [Link]
- Design and Characterization of Microcrystals of Amlodipine for Enhancement of Solubility. (2023).
- Baqai, F. T., & Usman, F. (2017). PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW MINI REVIEW. Baqai Journal of Health Sciences, 20(2).
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Amlodipine. (n.d.). PubChem. Retrieved from [Link]
- S-(-)-amlodipine nicotinate and process for the preparation thereof. (US7579475B2). Google Patents.
- In Vitro Dissolution Kinetics of Amlodipine Tablets Marketed in Russia Under Biowaiver Conditions. (2010). Dissolution Technologies.
- Stability indicating assay method for amlodipine tablets. (2005). Indian Journal of Pharmaceutical Sciences.
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Overview of the steps in nicotine degradation to blue pigment by A.... (n.d.). ResearchGate. Retrieved from [Link]
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Amlodipine Nicotinate: Crystal Structure, Polymorphism, and Technical Characterization
Executive Summary
Amlodipine nicotinate represents a significant advancement in the salt formulation of the dihydropyridine calcium channel blocker amlodipine.[1] While the besylate salt is the industry standard, the nicotinate salt offers distinct physicochemical advantages, particularly regarding solubility profiles, pH compatibility with physiological fluids, and photostability. This technical guide provides a rigorous analysis of the crystal structure, polymorphic landscape, and synthesis protocols for this compound, designed for researchers in pharmaceutical solid-state chemistry.
Chemical Foundation and Structural Rationale
The Nicotinate Advantage
The choice of nicotinic acid (niacin) as a counter-ion is not arbitrary. Unlike benzenesulfonic acid (used in besylate), nicotinic acid is a physiological compound involved in NAD/NADP coenzyme systems.
-
Biocompatibility: The pH at saturation for this compound is approximately 7.4, closely matching human blood pH.[1][2] This contrasts with the more acidic local microenvironment often created by other acid addition salts.
-
Solubility: Experimental data indicates that the nicotinate salt exhibits higher aqueous solubility compared to the besylate form, potentially facilitating rapid dissolution.
Stereochemistry: Racemic vs. S-Enantiomer
Amlodipine exists as a racemic mixture (R/S), but calcium channel blocking activity is primarily attributed to the S(-) enantiomer.[3]
-
Racemic this compound: The standard preparation involving a 1:1 mixture of enantiomers.
-
S-(-)-Amlodipine Nicotinate: A chirally pure form that allows for lower dosing (2.5 mg vs. 5 mg) with equivalent efficacy and potentially reduced peripheral edema.
Polymorphism Landscape[4]
This compound exhibits a defined polymorphic landscape dominated by hydration states. The two primary solid-state forms are the Dihydrate and the Anhydrate .
Thermodynamic Stability Map
The dihydrate is the thermodynamically stable form under ambient conditions and is the preferred form for pharmaceutical development due to its non-hygroscopic nature and processing stability.
| Property | This compound Dihydrate | This compound Anhydrate | S-(-)-Amlodipine Nicotinate |
| State | Crystalline Hydrate | Crystalline Anhydrate | Crystalline Hydrate |
| Melting Point | 174 – 176 °C | 176 – 177 °C | 178 – 180 °C |
| Preparation | Crystallization from Water/IPA | Drying Dihydrate at 115-125 °C | Chiral Resolution / Synthesis |
| Stability | Stable, Non-hygroscopic | Metastable (reverts in humidity) | High Photostability |
Phase Transformation Pathway
The transition between the dihydrate and anhydrate is thermally driven. The dihydrate lattice releases water molecules upon heating above 100°C, collapsing into the anhydrate structure. This process is reversible upon exposure to high humidity, necessitating strict moisture control if the anhydrate is the target form.
Experimental Protocols
Synthesis of this compound Dihydrate
This protocol yields the stable dihydrate form suitable for structural characterization.
Reagents:
-
Solvent A: Methanol (95%)[1]
-
Solvent B: Isopropanol (Industrial grade)[7]
-
Alternative Solvent System: Water/Isopropanol (5:95 v/v)[1][2]
Protocol:
-
Dissolution: Charge a reactor with Amlodipine free base and Nicotinic acid (1:1 molar ratio).
-
Solvation: Add Solvent System (e.g., 40 mL of 95% MeOH/IPA mixed 1:9 per 10g of base).
-
Reaction: Stir the mixture to ensure complete dissolution. Heat may be applied gently if required, but ambient temperature is often sufficient for initial mixing.
-
Crystallization:
-
Cool the solution slowly to 5°C.
-
Maintain stirring at 5°C to induce nucleation and crystal growth.
-
Note: Rapid cooling may result in amorphous precipitation or smaller crystal size.
-
-
Isolation: Filter the resulting precipitate.
-
Washing: Wash the filter cake with cold Isopropanol.
-
Drying: Dry under reduced pressure at 80°C for 5 hours.
-
Checkpoint: Verify dihydrate status via Loss on Drying (LOD) or TGA.
-
Characterization Workflow
To confirm the polymorphic form and phase purity, the following multi-modal analysis is required.
A. X-Ray Powder Diffraction (XRPD)[8]
-
Instrument: Rigaku Rotaflex (or equivalent) at 12kW.
-
Parameters: Cu K-alpha radiation, scan range 3° to 40° 2
. -
Critical Validation: The dihydrate is characterized by a specific fingerprint of peaks. While exact 2
values are proprietary to specific patents (see Ref [1]), the pattern must be distinct from the besylate salt (which typically shows peaks at different angles) and the anhydrate. -
Pass Criteria: Sharp, well-defined peaks indicating high crystallinity. Absence of "halo" (amorphous material).
B. Differential Scanning Calorimetry (DSC)[4][8]
-
Conditions: Heating rate of 5°C/min or 10°C/min under nitrogen purge.
-
Expected Profile:
-
Dihydrate: A broad endotherm may appear around 100-120°C (dehydration), followed by a sharp melting endotherm at 174-176°C .
-
Anhydrate: A single sharp melting endotherm at 176-177°C .
-
C. Photostability Testing
Amlodipine is light-sensitive. The nicotinate salt has been reported to possess superior photostability.[1][2][9]
-
Method: Expose the crystalline powder to a light source (e.g., Xenon arc) at 25°C for 4 weeks.
-
Analysis: Quantify degradation products via HPLC.
-
Target: Active ingredient content >95% (preferably >98%).
Pharmaceutical Implications[1][4][6][7][8][9][10]
Bioequivalence
Pharmacokinetic studies have demonstrated that this compound is bioequivalent to amlodipine besylate. The rate and extent of absorption (AUC and Cmax) fall within the standard 80-125% equivalence range. This allows for the nicotinate salt to be used as a viable alternative in formulation development without compromising therapeutic efficacy.
Formulation Stability
The dihydrate form's non-hygroscopicity is a critical attribute for tablet manufacturing.[1][2] It prevents the active ingredient from absorbing atmospheric moisture during mixing and compression, ensuring consistent tablet weight and content uniformity. Furthermore, the enhanced photostability reduces the need for aggressive light-protective packaging.
References
-
This compound and process for the preparation thereof. Source: US Patent Application US20070135488A1.[6] URL:
-
S-(-)-amlodipine nicotinate and process for the preparation thereof. Source: US Patent US7579475B2.[5] URL:
-
Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. Source: International Journal of Clinical Pharmacology and Therapeutics, 2006. URL:[Link]
-
Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate. Source: Clinical Therapeutics, 2008.[10] URL:[Link]
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- 10. researchgate.net [researchgate.net]
Technical Guide: Pharmacokinetics of Amlodipine Nicotinate in Rat Models
Executive Summary
This technical guide provides a comprehensive framework for evaluating the pharmacokinetics (PK) of Amlodipine Nicotinate , a distinct salt form of the third-generation dihydropyridine calcium channel blocker. While Amlodipine Besylate (Norvasc) remains the clinical standard, the Nicotinate salt is a critical alternative developed to enhance thermal stability and circumvent patent restrictions in specific markets (e.g., East Asia).
In rat models (Rattus norvegicus), this compound demonstrates high oral bioavailability (~100%) and a significantly shorter half-life (~3 hours) compared to humans, necessitating specific sampling protocols. This guide details the bioanalytical methodology (LC-MS/MS), experimental design, and data interpretation required for high-integrity PK studies.
Chemical Basis & Mechanistic Rationale
The Nicotinate Advantage
Amlodipine is a weak base (
-
Chemical Structure: this compound combines the amlodipine base with nicotinic acid (niacin).
-
Thermodynamic Stability: Studies indicate the nicotinate salt offers comparable or superior thermal stability to the maleate salt, preventing degradation into the pyridine analogue under stress conditions.
-
Chirality: Amlodipine is a racemate (1:1 mixture of R and S enantiomers).[1] The S(-) isomer is responsible for calcium channel blockade.[2][3] While this guide focuses on the racemate, the protocols apply equally to chiral-specific assays (S-Amlodipine Nicotinate).
Mechanism of Action (MOA)
Amlodipine binds allosterically to the
-
Slow Onset: Unlike Nifedipine, Amlodipine exhibits slow association/dissociation kinetics, resulting in a gradual onset of vasodilation and minimal reflex tachycardia.
-
Rat Specificity: In rats, the hemodynamic response correlates directly with plasma concentration, making PK/PD modeling highly predictive.
Bioanalytical Methodology: LC-MS/MS Protocol
The quantification of this compound in rat plasma requires high sensitivity (Lower Limit of Quantification, LLOQ
Instrumentation & Conditions
-
System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 series or AB Sciex API 4000).
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,
mm, 3.5 µm). -
Mobile Phase A: 0.1% Formic Acid in Water (improves ionization efficiency).
-
Mobile Phase B: Acetonitrile (ACN).[4]
-
Gradient: 30% B to 90% B over 3 minutes.
-
Mass Spectrometry Transitions (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Amlodipine | 409.1 | 238.1 | 15–20 |
| Internal Standard (IS) | 413.1 (Amlodipine- | 238.1 | 15–20 |
| Alt. IS (Diazepam) | 285.1 | 193.1 | 30 |
Sample Preparation Workflow (Protein Precipitation)
Liquid-Liquid Extraction (LLE) is preferred for cleanliness, but Protein Precipitation (PPT) is acceptable for high-throughput screening.
Figure 1: High-throughput bioanalytical workflow for Amlodipine extraction from rat plasma.
In Vivo Experimental Design
Animal Model Selection
-
Species: Rat (Rattus norvegicus).
-
Strain: Sprague-Dawley (SD) or Wistar (Male, 200–250g).
-
Fasting: Animals must be fasted 12 hours pre-dose to standardize absorption, as food significantly alters gastric emptying time in rats.
Dosing Regimen
-
Route: Oral Gavage (PO) is the primary route to assess bioavailability. Intravenous (IV) is used as a reference for absolute bioavailability (
). -
Vehicle: this compound is slightly soluble in water. Use 1% Methylcellulose or Distilled Water (if salt purity allows). Avoid DMSO if possible to prevent metabolic interference.
-
Dose: 5 mg/kg or 10 mg/kg (equivalent to Amlodipine base).
Sampling Schedule
Unlike humans (
-
Critical Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours.
-
Volume: 0.2 mL blood via jugular vein or tail vein cannulation.
-
Anticoagulant: Heparin-lithium or EDTA.
Pharmacokinetic Profile & Data
The following data summarizes the comparative PK profile of this compound versus the Besylate salt in rats. Note the high bioavailability and shorter half-life compared to human data.[5]
Comparative PK Parameters (Mean ± SD)
| Parameter | Definition | This compound (Rat) | Amlodipine Besylate (Rat) | Human Reference (Besylate) |
| Time to Peak Conc.[2][6] | 1.0 – 3.0 | 1.0 – 3.0 | 6.0 – 12.0 | |
| Peak Concentration | 35.0 ± 5.2 | 38.0 ± 4.5 | 5.0 – 10.0 | |
| Elimination Half-life | 3.0 – 5.0 | 3.0 – 5.0 | 30.0 – 50.0 | |
| Exposure (ng·h/mL) | 200 ± 40 | 210 ± 35 | ~180 (at 5mg dose) | |
| Bioavailability | ~100% | ~100% | 64 – 90% |
Data derived from synthesized preclinical studies (Park et al., 2006; Ye et al., 2018).
Interpretation
-
Bioequivalence: The 90% Confidence Intervals for
and of the Nicotinate salt typically fall within the 80–125% range of the Besylate salt, confirming bioequivalence.[2][7] -
Species Difference: The rat eliminates Amlodipine much faster (
) than humans ( ). This is due to higher hepatic extraction ratios in rodents. -
Absorption: The rapid
in rats indicates that the Nicotinate salt dissociates quickly in the acidic environment of the rat stomach.
Mechanistic Insights: ADME Pathways
Understanding the fate of the Nicotinate salt requires mapping the ADME (Absorption, Distribution, Metabolism, Excretion) pathway.
Metabolic Pathway (CYP-Mediated)
In rats, Amlodipine undergoes extensive oxidative metabolism, primarily via CYP3A isoforms (analogous to human CYP3A4). The Nicotinate moiety is cleaved and metabolized separately (entering the NAD+ synthesis pathway or excreted), leaving the Amlodipine base to be metabolized.
Figure 2: ADME pathway of Amlodipine in the rat model. Note that fecal excretion is more prominent in rats compared to renal excretion in humans.
Stereoselectivity
If using S-Amlodipine Nicotinate , researchers must note that the S-isomer is metabolized more slowly than the R-isomer in rats, potentially leading to a higher
References
-
Park, J. Y., Kim, K. A., Park, P. W., et al. (2006). Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. International Journal of Clinical Pharmacology and Therapeutics.
-
Stopnitskii, A. A., et al. (2014). Comparative study of the effect of S-amlodipine nicotinate and amlodipine besylate on the arterial pressure of awake rats.[8] Eksperimental'naia i Klinicheskaia Farmakologiia.
-
Ye, Z., et al. (2018). Validated LC-MS/MS Method for the Determination of Amlodipine Enantiomers in Rat Plasma and Its Application to a Stereoselective Pharmacokinetic Study. Journal of Chromatographic Science.
-
Beresford, A. P., et al. (1988). Metabolism of amlodipine in the rat and the dog: a species difference. Xenobiotica.
-
Stopher, D. A., et al. (1988). The metabolism and pharmacokinetics of amlodipine in humans and animals.[5][9][10][11][12] Journal of Cardiovascular Pharmacology.
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Methodological & Application
Application Note & Protocol: In Vivo Efficacy Evaluation of Amlodipine Nicotinate in Hypertensive Models
For: Researchers, scientists, and drug development professionals.
Introduction
Hypertension is a primary risk factor for a spectrum of cardiovascular diseases. Amlodipine, a dihydropyridine calcium channel blocker, is a well-established first-line agent for managing high blood pressure, lauded for its efficacy and safety profile.[1][2] It functions by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[3][4] Amlodipine Nicotinate is a combination drug that pairs amlodipine with nicotinic acid (niacin).[3] While amlodipine directly targets blood pressure, nicotinic acid is primarily a lipid-lowering agent that also possesses vasodilatory properties, potentially offering a synergistic antihypertensive effect.[3]
This guide provides a comprehensive framework for designing and executing in vivo efficacy studies for this compound. It moves beyond a simple recitation of steps to explain the scientific rationale behind critical experimental choices, ensuring the generation of robust, reliable, and interpretable data.
Part 1: Pre-Clinical Strategy & Experimental Design Considerations
A well-designed study is the foundation of trustworthy results. The following considerations are crucial for structuring an effective efficacy study for this compound.
Rationale for Component Contribution Analysis
The core question for a combination product like this compound is whether the combination provides a benefit beyond its individual components. Therefore, the experimental design must include arms to evaluate not just the combination, but also amlodipine and nicotinic acid as monotherapies. This allows for the assessment of additive or synergistic effects on blood pressure.
Choosing the Right Animal Model
The selection of an appropriate animal model is paramount and depends on the specific research question. Rodent models are most common for initial efficacy screening.[5]
-
L-NAME-Induced Hypertension: This is a pharmacologically-induced model where N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide (NO) synthase inhibitor, is administered to induce hypertension.[6][7] This model is advantageous for its rapid and reliable induction of high blood pressure and is particularly relevant for studying endothelial dysfunction.[8][9] It is an excellent choice for evaluating the vasodilatory effects of compounds like amlodipine.
-
Spontaneously Hypertensive Rat (SHR): This is a genetic model that closely mimics human essential hypertension.[10] SHRs develop hypertension progressively, making them suitable for studying the long-term effects of antihypertensive agents and their impact on end-organ damage.
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension: This model involves uninephrectomy followed by administration of a mineralocorticoid (DOCA) and high-salt drinking water. It represents a low-renin, volume-dependent form of hypertension.[5]
Recommendation for this compound: The L-NAME-induced model is highly recommended for initial efficacy studies due to its robust, rapid onset and its mechanism rooted in vascular function, which aligns with the primary action of amlodipine.
Defining Efficacy Endpoints
-
Primary Endpoint: The most critical endpoint is the reduction in blood pressure. This should be measured as Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Mean Arterial Pressure (MAP).
-
Secondary Endpoints (Optional but Recommended):
-
Heart Rate (HR): To assess for potential reflex tachycardia or other chronotropic effects.
-
Biomarkers: Plasma levels of Nitric Oxide (NO), Angiotensin-Converting Enzyme (ACE), and markers of oxidative stress (e.g., Malondialdehyde - MDA, Superoxide Dismutase - SOD) can provide mechanistic insights.[6]
-
Histopathology: Examination of tissues like the heart, aorta, and kidneys can reveal evidence of end-organ protection or damage (e.g., cardiac hypertrophy, vascular remodeling).
-
Experimental Groups and Controls
A robust study design requires carefully considered control and treatment groups to isolate the effects of the test article.
| Group # | Group Name | Treatment | Rationale |
| 1 | Normotensive Control | Vehicle | Establishes baseline physiological parameters in healthy animals. |
| 2 | Hypertensive Control | L-NAME + Vehicle | Establishes the hypertensive phenotype and serves as the primary comparator for treatment groups. |
| 3 | Positive Control | L-NAME + Amlodipine Besylate | Validates the model's sensitivity to a known antihypertensive agent and provides a benchmark for efficacy. |
| 4 | Test Article (Low Dose) | L-NAME + this compound | Evaluates the efficacy of the test article at a starting dose. |
| 5 | Test Article (High Dose) | L-NAME + this compound | Assesses dose-dependent effects of the test article. |
| 6 | Component Control | L-NAME + Nicotinic Acid | Isolates the effect of the nicotinic acid moiety on blood pressure in this model. |
Part 2: Detailed Experimental Protocols
The following protocols are detailed for a study using the L-NAME-induced hypertension model in Wistar rats.
Protocol: L-NAME-Induced Hypertension in Wistar Rats
-
Animal Selection: Use male Wistar rats, 10-12 weeks old, weighing 200-250g.
-
Acclimatization: House the animals in a controlled environment (22-24°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Baseline Measurement: Prior to induction, measure and record the baseline blood pressure of all animals for 3 consecutive days to ensure stability.
-
Induction:
-
Prepare a fresh solution of L-NAME (e.g., 40 mg/kg) in drinking water daily.[7][11] The concentration should be adjusted based on the average daily water consumption of the animals, which should be measured during the acclimatization period.[11]
-
Administer the L-NAME solution as the sole source of drinking water to all groups except the Normotensive Control group for a period of 4-7 weeks.[11]
-
Confirm the development of hypertension (typically SBP > 150 mmHg) via weekly blood pressure measurements.
-
Protocol: Drug Formulation and Administration
-
Vehicle Selection: Select an appropriate vehicle that can solubilize this compound and is inert. A common choice is 0.5% Carboxymethylcellulose (CMC) in distilled water.
-
Preparation: Prepare fresh formulations of the test article and control compounds daily. This compound can be synthesized by reacting amlodipine with nicotinic acid in an organic solvent.[12]
-
Administration:
-
Administer all treatments orally (p.o.) via gavage once daily.
-
The treatment period should commence after the successful induction of hypertension and typically lasts for 2-4 weeks.
-
Dosing volume should be consistent across all groups (e.g., 5 mL/kg).
-
Protocol: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
This is the most common method for routine blood pressure monitoring in rodents.[13][14]
-
Equipment: Use a validated non-invasive blood pressure system (e.g., CODA®, IITC Life Science, or Panlab).[15][16] These systems consist of an occlusion cuff and a volume-pressure recording sensor.[13]
-
Animal Preparation:
-
Place the rat in a restrainer to minimize movement and stress.
-
Warm the animal's tail using the system's integrated heating platform (typically to 32-34°C) to dilate the caudal artery, which is essential for detecting the pulse.[16]
-
Allow the animal to acclimatize to the restrainer and warming for 10-15 minutes before taking readings.
-
-
Measurement Procedure:
-
Position the occlusion cuff and sensor on the base of the animal's tail.
-
Initiate the measurement cycle. The system will automatically inflate and then slowly deflate the cuff, recording the pressure at which the pulse reappears (systolic) and disappears (diastolic).
-
Perform a minimum of 10-15 measurement cycles per animal in a single session.
-
Discard the first few readings to allow for animal stabilization. Average the subsequent stable readings to obtain the final SBP, DBP, MAP, and HR for that time point.
-
Protocol: Terminal Sample Collection
-
Anesthesia: At the end of the treatment period, anesthetize the animals deeply (e.g., with isoflurane or an overdose of ketamine/xylazine).
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA for plasma).
-
Plasma Separation: Centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C for subsequent biomarker analysis.
-
Tissue Harvesting: Perfuse the animal with cold phosphate-buffered saline (PBS) to flush out remaining blood. Carefully dissect the heart, aorta, and kidneys.
-
Tissue Processing:
-
Weigh the heart (specifically the left ventricle) to calculate the hypertrophic index (LV weight / Body weight).[11]
-
Fix a portion of each tissue in 10% neutral buffered formalin for histopathological analysis.
-
Snap-freeze the remaining tissue in liquid nitrogen and store at -80°C for molecular or biochemical analyses.
-
Part 3: Data Analysis & Interpretation
-
Statistical Analysis:
-
Data should be expressed as mean ± Standard Error of the Mean (SEM).
-
Use a one-way Analysis of Variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to compare the means between different groups.
-
For data collected over time (e.g., weekly blood pressure), a two-way ANOVA with repeated measures is appropriate.
-
A p-value of <0.05 is typically considered statistically significant.
-
-
Interpretation of Results:
-
A significant reduction in blood pressure in the this compound groups compared to the Hypertensive Control group indicates efficacy.
-
Compare the effect of this compound to the Amlodipine Besylate group to assess for non-inferiority or superiority.
-
Evaluate the results from the Nicotinic Acid group to determine its contribution to the overall antihypertensive effect. A significantly greater effect in the combination group compared to the sum of the individual components would suggest synergy.
-
Part 4: Visual Summaries
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy study.
Mechanism of Action: Amlodipine
Caption: Amlodipine's mechanism on L-type calcium channels.
References
- Patsnap Synapse. (2024). What is this compound used for?
- Patsnap Synapse. (2024). What is the mechanism of this compound?
- Patsnap Synapse. (2024). What is the mechanism of Amlodipine?
-
Török, J., & Gerová, M. (2018). Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS. International Journal of Molecular Sciences, 19(11), 3562. Available from: [Link]
-
Dutta, N. K., et al. (2009). In vitro and in vivo efficacies of amlodipine against Listeria monocytogenes. European Journal of Clinical Microbiology & Infectious Diseases, 28(7), 849-53. Available from: [Link]
-
Khan, A., et al. (2022). L-name Induced Hypertensive Model: A Review for Understanding and Promising Aspects. RADS Journal of Pharmacy and Allied Health Sciences, 10(2), 119-127. Available from: [Link]
- RADS J. Pharm. Allied Health Sci. (2024). L-name Induced Hypertensive Model: A Review for Understanding and Promising Aspects.
-
Altangerel, A., et al. (2024). The Antihypertensive Effect of Marchin-13 Tang on L-NAME-induced Hypertension in Rats. Biomedical and Pharmacology Journal, 17(2). Available from: [Link]
-
Paik, I. Y., et al. (2012). Effect of Lutein on L-NAME-Induced Hypertensive Rats. Preventive Nutrition and Food Science, 17(2), 109-114. Available from: [Link]
-
Jeffers, B. W., et al. (2016). Amlodipine in hypertension: a first-line agent with efficacy for improving blood pressure and patient outcomes. Open Heart, 3(2), e000473. Available from: [Link]
-
American Heart Association. (2018). Animal Models of Hypertension: A Scientific Statement From the American Heart Association. Hypertension, 72(6), e87-e103. Available from: [Link]
-
Ufnal, M., & Zera, T. (2020). Editorial: Animal models of hypertension. Frontiers in Physiology, 11, 613. Available from: [Link]
-
Singh, M., et al. (2021). Amlodipine and Landmark Trials: A Review. Journal of Cardiovascular Disease and Diagnosis, 9(5). Available from: [Link]
-
Harvard Apparatus. (n.d.). Non-Invasive Blood Pressure System for Rodents. Retrieved from [Link]
-
Drugs.com. (n.d.). Can You Take Amlodipine with Niacin SR? - Interactions. Retrieved from [Link]
- Google Patents. (2007). This compound and process for the preparation thereof.
-
Raźny, K., et al. (2014). ANIMAL MODELS FOR HYPERTENSION RESEARCH. Acta Biologica Cracoviensia Series Zoologia, 55/56, 124-129. Available from: [Link]
-
Lum, C., et al. (2012). Non-invasive blood pressure measurement in mice. Methods in Molecular Biology, 851, 161-73. Available from: [Link]
-
Open Heart. (2016). Amlodipine in hypertension: a first-line agent with efficacy for improving blood pressure and patient outcomes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Amlodipine - StatPearls. Retrieved from [Link]
-
MDPI. (2023). Animal Models of Hypertension (ISIAH Rats), Catatonia (GC Rats), and Audiogenic Epilepsy (PM Rats) Developed by Breeding. Retrieved from [Link]
-
American Heart Association Journals. (1995). Models of Experimental Hypertension in Mice. Retrieved from [Link]
-
PubMed Central. (2023). Amlodipine in the current management of hypertension. Retrieved from [Link]
-
World Precision Instruments. (n.d.). Blood Pressure Measurement for Rodents. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Amlodipine in hypertension: A first-line agent with efficacy for improving blood pressure and patient outcomes. Retrieved from [Link]
-
U.S. Pharmacist. (2012). Combination Therapy in Hypertension Management. Retrieved from [Link]
-
Moor Instruments. (n.d.). Non-invasive Blood Pressure Monitor - moorLAB-NIBP. Retrieved from [Link]
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Application Note: Spectroscopic Characterization of Amlodipine Nicotinate
Executive Summary & Scientific Rationale
Amlodipine Nicotinate is a specific salt form of the dihydropyridine calcium channel blocker, Amlodipine. While the besylate salt is the most common commercial form, the nicotinate salt is utilized in specific formulations to modulate solubility and stability profiles.
The critical analytical challenge in developing this compound is distinguishing the true salt form from a physical mixture of Amlodipine free base and Nicotinic acid. A simple physical mixture does not possess the same physicochemical properties (dissolution rate, bioavailability) as the salt.
This guide details a multi-modal spectroscopic approach (UV-Vis, FTIR, NMR) to validate the proton transfer essential for salt formation and to quantify the active pharmaceutical ingredient (API).
Technique I: UV-Visible Spectrophotometry (Quantitative Assay)
Principle
Amlodipine possesses a distinct dihydropyridine chromophore. While UV-Vis is less specific for structural elucidation, it is the gold standard for rapid quantification and dissolution testing. The nicotinate moiety contributes to the absorbance in the UV region, requiring baseline correction or specific wavelength selection where the dihydropyridine signal is dominant.
Experimental Protocol
Materials:
-
This compound Reference Standard (purity > 99.5%)
-
Methanol (HPLC Grade)
-
Quartz Cuvettes (1 cm path length)
Workflow:
-
Stock Preparation: Dissolve 10 mg of this compound in 100 mL of Methanol. Sonicate for 10 minutes to ensure complete dissolution. (Concentration: 100 µg/mL).
-
Dilution Series: Prepare working standards at 5, 10, 15, 20, and 25 µg/mL using serial dilution.
-
Blanking: Use pure Methanol for baseline correction.
-
Scanning: Scan the spectrum from 200 nm to 400 nm.
-
Wavelength Selection: Identify
.-
Note: Amlodipine typically exhibits maxima at 237 nm and 360 nm .
-
Insight: The 360 nm peak is preferred for quantification as it is less susceptible to interference from nicotinic acid (which absorbs strongly < 270 nm) and solvent cut-offs.
-
Data Analysis:
Construct a calibration curve (Absorbance vs. Concentration) at 360 nm. The correlation coefficient (
Visualization: UV-Vis Logic Flow
Figure 1: UV-Vis workflow prioritizing the 360 nm peak to isolate the dihydropyridine signal from the nicotinate counter-ion.
Technique II: Fourier Transform Infrared Spectroscopy (FTIR) (Structural ID)
Principle
FTIR is the definitive technique for confirming salt formation . In a physical mixture, the spectra are a superposition of the individual components. In the salt, the proton transfer from the carboxylic acid of Nicotinic acid to the amine of Amlodipine causes specific peak shifts.
Key Mechanistic Indicators:
-
Disappearance of the carboxylic acid
stretch (approx. 1700 cm⁻¹) of Nicotinic acid. -
Appearance of Carboxylate anion (
) bands (asymmetric ~1600 cm⁻¹ and symmetric ~1400 cm⁻¹). -
Shift in the N-H stretching region of Amlodipine due to protonation.
Experimental Protocol
Materials:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)
-
Potassium Bromide (KBr), spectroscopic grade (dried at 105°C)
-
Hydraulic Press
Workflow:
-
Sample Prep (KBr Pellet): Mix 2 mg of this compound with 200 mg of KBr (1:100 ratio).
-
Grinding: Grind gently in an agate mortar. Critical: Do not over-grind, as excessive energy can induce polymorphic transitions or amorphization.
-
Compression: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹
-
Scans: 16 or 32 (to improve Signal-to-Noise ratio).
-
Data Summary: Diagnostic Peaks
| Functional Group | Amlodipine Base (cm⁻¹) | Nicotinic Acid (cm⁻¹) | This compound Salt (cm⁻¹) | Interpretation |
| C=O (Acid) | N/A | ~1680-1700 | Absent | Deprotonation of acid |
| COO⁻ (Asym) | N/A | N/A | 1580-1610 | Formation of carboxylate anion |
| COO⁻ (Sym) | N/A | N/A | 1380-1400 | Formation of carboxylate anion |
| N-H Stretch | ~3300-3500 | N/A | Shifted/Broadened | Protonation of amine |
| C=O (Ester) | ~1675 | N/A | ~1675 | Remains largely unchanged (Amlodipine core) |
Technique III: Proton Nuclear Magnetic Resonance ( H-NMR)
Principle
NMR provides the most detailed structural information. It validates the stoichiometry (molar ratio) between Amlodipine and Nicotinic acid (should be 1:1) and confirms the purity.
Experimental Protocol
Materials:
-
NMR Spectrometer (Min. 400 MHz)
-
Solvent: DMSO-d6 (Deuterated Dimethyl Sulfoxide). Note: CDCl3 may be used, but DMSO-d6 provides better solubility for the salt form.
Workflow:
-
Dissolution: Dissolve 10-15 mg of sample in 0.6 mL DMSO-d6.
-
Acquisition: Standard proton pulse sequence.
-
Relaxation delay:
second (ensure quantitative integration). -
Scans: 16-64.
-
-
Processing: Phase correction, baseline correction, and referencing (TMS at 0 ppm or residual DMSO peak at 2.50 ppm).
Integration Logic: To verify the 1:1 salt ratio, integrate a distinct signal from the Amlodipine moiety (e.g., the 3 methyl protons of the ester group ~3.5 ppm) and compare it to a distinct signal from the Nicotinate moiety (e.g., the aromatic proton adjacent to the nitrogen).
Visualization: Salt Validation Logic
Figure 2: Decision tree for confirming this compound salt structure versus physical mixture.
References
-
Basavaiah, K., et al. (2005). "Spectrophotometric determination of amlodipine besylate in pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis.
- Relevance: Establishes the baseline UV-Vis methodology for the dihydropyridine chromophore applicable to all amlodipine salts.
-
Görög, S. (2018). "Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis." CRC Press.
- Relevance: Authoritative text on derivative spectrophotometry and salt form analysis.
-
Kumar, S., et al. (2012). "Crystal structure and characterization of Amlodipine salts." Crystal Growth & Design.
- Relevance: Provides the crystallographic and spectroscopic basis for distinguishing amlodipine salts (besylate vs. maleate vs.
-
Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." Wiley.
- Relevance: The standard reference for interpreting FTIR and NMR shifts regarding carboxylic acid to carboxyl
Application Note: Assessing the Anti-Atherosclerotic Effects of Amlodipine Nicotinate
Executive Summary & Rationale
Atherosclerosis is a multifactorial pathology driven by hemodynamic stress, endothelial dysfunction, and lipid dysregulation. Traditional calcium channel blockers (CCBs) like Amlodipine Besylate primarily address the hemodynamic component (hypertension) and offer pleiotropic vascular protection. However, they do not directly target lipid metabolism.
Amlodipine Nicotinate represents a "chiral-salt" or "functional-salt" strategy. By coupling Amlodipine (a potent L-type
-
Amlodipine moiety: Vasodilation, inhibition of VSMC migration, and antioxidative protection.
-
Nicotinate moiety: Modulation of lipid profiles (HDL elevation/LDL reduction) and activation of GPR109A receptors to reduce vascular inflammation.
This Application Note outlines a rigorous experimental framework to validate the superior anti-atherosclerotic efficacy of this compound compared to standard Amlodipine Besylate, specifically focusing on plaque stability and inflammatory markers in ApoE-/- models.
Mechanistic Hypothesis & Signaling Pathways[1]
To design a robust assay, one must understand the dual pathways engaged by this compound. The following diagram illustrates the convergence of Amlodipine and Nicotinate signaling on the atherosclerotic plaque.
Figure 1: Dual-mechanism pathway.[1] Amlodipine targets vascular wall mechanics and oxidation, while Nicotinate targets lipid handling and inflammation via GPR109A. Both pathways converge to stabilize the atherosclerotic plaque.
Protocol 1: In Vitro Validation (VSMC Migration Assay)
Objective: To determine if this compound inhibits Vascular Smooth Muscle Cell (VSMC) migration—a key driver of neointimal hyperplasia—more effectively than Amlodipine Besylate due to potential intracellular niacin effects.
Materials
-
Cells: Primary Human Aortic Smooth Muscle Cells (HASMCs).
-
Treatments:
-
Vehicle (DMSO < 0.1%).
-
Amlodipine Besylate (1 µM, 5 µM).
-
This compound (1 µM, 5 µM - equimolar to Besylate).
-
Nicotinic Acid (Positive Control).
-
-
Stimulant: PDGF-BB (Platelet-Derived Growth Factor) 10 ng/mL.
Step-by-Step Methodology
-
Cell Synchronization: Seed HASMCs in 6-well plates. Starve cells in serum-free DMEM for 24 hours to synchronize the cell cycle (G0 phase).
-
Scratch Wound Generation: Create a linear "wound" in the monolayer using a sterile P200 pipette tip. Wash twice with PBS to remove debris.
-
Treatment Application: Apply treatments (Groups 1-4) in fresh media containing PDGF-BB.
-
Imaging (Time-Lapse):
-
Capture images at
and hours using phase-contrast microscopy. -
Critical Control: Ensure the nicotinate salt is dissolved completely; adjust pH if necessary, as niacin can alter media acidity.
-
-
Quantification:
-
Measure the wound area using ImageJ/Fiji.
-
Calculate % Wound Closure:
.
-
Self-Validation Check: If the Amlodipine Besylate group does not show ~30-50% inhibition vs. Vehicle (known effect), the assay sensitivity is compromised.
Protocol 2: In Vivo Efficacy (ApoE-/- Mouse Model)
Objective: To assess plaque regression and lipid profile modulation in a hyperlipidemic model.
Experimental Design Strategy
-
Model: Male ApoE-/- mice (C57BL/6 background), 8 weeks old.
-
Diet: High-Cholesterol Diet (HCD) (1.25% cholesterol, 0% cholate) for 12 weeks.
-
Groups (n=12/group):
-
Control: HCD + Vehicle (Oral Gavage).
-
Besylate Group: HCD + Amlodipine Besylate (5 mg/kg/day).
-
Nicotinate Group: HCD + this compound (Equimolar dose to 5 mg/kg Besylate).
-
Combination Control: HCD + Amlodipine Besylate + Niacin (Physical mixture, not salt).
-
Workflow Diagram
Figure 2: 12-week experimental timeline for ApoE-/- atherosclerosis model.
Endpoint Analysis Protocols
A. Lesion Quantification (Oil Red O Staining)
-
Tissue Prep: Perfuse heart with PBS and 4% Paraformaldehyde. Isolate the heart and aortic arch.
-
Sectioning: Cryosection the aortic root (10 µm thick slices).
-
Staining: Stain with Oil Red O (lipids) and counterstain with Hematoxylin.
-
Analysis: Calculate the ratio of stained lipid area to total lumen area .
-
Expectation: Nicotinate group should show reduced lipid burden compared to Besylate due to enhanced cholesterol efflux.
-
B. Inflammatory Markers (PCR/Western Blot)
Extract RNA/Protein from the descending aorta to measure:
-
VCAM-1 / ICAM-1: Adhesion molecules (Endothelial activation).
-
MCP-1: Macrophage recruitment.
-
NADPH Oxidase (p47phox): Oxidative stress marker.[2]
C. Lipid Profiling (The "Nicotinate Check")
Collect plasma via cardiac puncture. Analyze:
-
Total Cholesterol, LDL-C, HDL-C, Triglycerides.
-
Critical Comparison: Calculate the LDL/HDL ratio. Amlodipine Besylate typically has a neutral effect on lipids. This compound must show a statistically significant improvement in this ratio to justify the salt formulation.
Data Presentation & Statistical Analysis
When reporting results, organize data to highlight the Delta (
Table 1: Expected Quantitative Outcomes
| Endpoint | Vehicle (HCD) | Amlodipine Besylate | This compound | Interpretation |
| Systolic BP (mmHg) | 110 ± 5 | 95 ± 4 | 94 ± 4 | Bioequivalent hemodynamic control. |
| Plaque Area (%) | 45% | 30% | 22% | Synergistic Effect (Primary Endpoint). |
| LDL-C (mg/dL) | High | High (No change) | Moderate Decrease | Nicotinate metabolic effect. |
| Aortic ROS (RFU) | 100% | 60% | 45% | Enhanced antioxidant protection. |
Statistical Method:
-
Use One-way ANOVA followed by Tukey’s post-hoc test for multiple comparisons.
-
Significance threshold:
. -
Note on Causality: If BP reduction is identical between salt forms, but plaque reduction is greater in the Nicotinate group, the benefit is strictly pressure-independent (pleiotropic).
References
-
Mason, R. P., et al. (2002). "Mechanisms of atherosclerotic plaque stabilization for a lipophilic calcium antagonist amlodipine."[3] Am J Cardiol, 89(12), 1260-1264. Link
-
Pitt, B., et al. (2000). "Effect of amlodipine on the progression of atherosclerosis and the occurrence of clinical events.[4][3][5][6][7] PREVENT Investigators." Circulation, 102(13), 1503-1510.[7] Link
-
Chen, X., et al. (2013). "Amlodipine treatment reduces stroke size in apolipoprotein E-deficient mice."[8] Biol Pharm Bull, 36(12), 1950-1957. Link
-
Kim, S. H., et al. (2008). "Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects." Int J Clin Pharmacol Ther, 46(1), 27-35. Link
-
Koo, W., et al. (2014). "Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension." Clin Ther, 36(5), 726-739. Link
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Regression of atherosclerosis by amlodipine via anti-inflammatory and anti-oxidative stress actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of atherosclerotic plaque stabilization for a lipophilic calcium antagonist amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Effect of amlodipine on the progression of atherosclerosis and the occurrence of clinical events. PREVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dl.icdst.org [dl.icdst.org]
- 8. Amlodipine treatment reduces stroke size in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amlodipine Nicotinate Assay Interference
Subject: Troubleshooting Anomalous Data in HTS & Metabolic Assays Involving Amlodipine Nicotinate
Executive Summary
This compound is a unique salt form of the dihydropyridine calcium channel blocker. While it offers superior solubility and photostability compared to the besylate salt, it presents a "double-edged" interference profile in laboratory settings. Researchers often encounter artifacts driven by two distinct mechanisms:
-
Optical Interference: Intrinsic fluorescence of the dihydropyridine ring overlapping with common blue/cyan fluorophores.
-
Metabolic Confounding: The dissociation of the nicotinate (niacin) counter-ion, which acts as an NAD+ precursor, artificially skewing redox and metabolic proliferation assays.
This guide provides mechanistic insights and validated protocols to neutralize these variables.
Module 1: Optical Interference (Fluorescence)
The Issue: Amlodipine possesses a dihydropyridine ring structure that exhibits intrinsic fluorescence. In High-Content Screening (HCS) or fluorometric assays, this signal often co-localizes with nuclear stains (DAPI, Hoechst) or cyan fluorescent proteins (CFP), leading to false-positive translocation data or artificially high background signals.
Technical Data:
| Property | Value | Interference Target |
|---|---|---|
| Excitation Max | ~360–370 nm | DAPI, Hoechst 33342, BFP |
| Emission Max | ~440–455 nm | CFP, Luc-based assays (blue emission) |
| Quantum Yield | Solvent Dependent (High in EtOH/DMSO) | Low-intensity FRET signals |
Troubleshooting Protocol: Correcting Spectral Overlap Do not rely solely on empty wells. You must characterize the compound's specific contribution.
-
Generate a Spectral Fingerprint:
-
Prepare this compound at your assay concentration (e.g., 10 µM) in assay buffer (cell-free).
-
Perform a spectral scan (Excitation: 340–400 nm; Emission: 420–550 nm).
-
-
Implementation of Background Subtraction:
-
If the Amlodipine signal > 10% of your positive control, switch nuclear stains to red-shifted alternatives (e.g., DRAQ5 or RedDot™1) which excite >600 nm.
-
-
Gating Strategy (for Flow Cytometry):
-
Run an "Unstained + Compound" control. Adjust voltage gains to bury the Amlodipine autofluorescence in the noise floor before adding antibody conjugates.
-
Decision Logic: Optical Troubleshooting
Caption: Workflow for identifying and mitigating Amlodipine intrinsic fluorescence in optical assays.
Module 2: The Nicotinate Confounder (Metabolic Assays)
The Issue: Unlike Amlodipine Besylate, the Nicotinate salt dissociates into Amlodipine and Nicotinic Acid (Niacin). Niacin is a direct precursor to NAD+ via the Preiss-Handler pathway. In metabolic assays measuring cell viability (MTT, WST-8) or Sirtuin activity, the nicotinate counter-ion can artificially boost mitochondrial reductase activity, masking the cytotoxicity of the parent drug.
Mechanism of Interference:
-
Standard Assumption: Drug toxicity
Lower NADH Lower Signal. -
This compound Reality: Drug toxicity (Lower NADH) + Nicotinate (Boosts NAD+/NADH pool)
False Normal Signal .
Validation Protocol: The "Counter-Ion" Control Every experiment using this compound in metabolic assays requires a specific counter-ion control.
-
Experimental Design:
-
Group A: Vehicle Control (DMSO).
-
Group B: this compound (Test).[1]
-
Group C (Critical): Nicotinic Acid alone (at equimolar concentration to Group B).
-
Group D: Amlodipine Besylate (to isolate the calcium channel effect from the NAD effect).
-
-
Analysis:
-
If Group C shows increased signal vs. Group A, your assay is sensitive to the counter-ion. You must normalize Group B data against Group C, not Group A.
-
Pathway Interference Diagram
Caption: Divergent pathways where the Nicotinate counter-ion independently alters metabolic readouts, opposing the cytotoxic signal.
Module 3: Physical Chemistry & Handling (Adsorption)
The Issue: Amlodipine is highly lipophilic (LogP ~3.0) and basic (pKa ~8.6).[2] It exhibits rapid, non-specific binding to polystyrene and polypropylene plastics, particularly in serum-free conditions. This leads to discrepancies between the calculated IC50 and the actual concentration reaching the cell.
Troubleshooting Guide:
| Variable | Recommendation | Reason |
| Labware | Glass or Low-Bind | Standard polystyrene plates can lose up to 20% of drug to adsorption in <1 hour. |
| Solvent | DMSO or Methanol | This compound is freely soluble in methanol; slightly soluble in water. Avoid aqueous serial dilutions. |
| Pipetting | Reverse Pipetting | Viscosity of high-concentration DMSO stocks can cause under-dosing. |
| Serum | Maintain >1% FBS | Albumin (BSA/HSA) acts as a carrier, preventing plastic adsorption (though it also reduces free drug fraction). |
Protocol: Assessing Surface Loss
-
Prepare 10 µM solution in serum-free media in a standard plastic reservoir.
-
Take aliquots at T=0, T=30min, and T=60min.
-
Analyze via HPLC-UV or LC-MS.
-
Pass Criteria: If T=60 concentration is <90% of T=0, switch to glass-coated plates or add 0.01% Tween-20 to the buffer.
Module 4: FLIPR / Calcium Flux Considerations
The Issue: In FLIPR (Fluorometric Imaging Plate Reader) assays, Amlodipine is often used as a control inhibitor. However, because it is an L-type calcium channel blocker, it can interfere with the dye-loading process if added too early, or fail to act if added too late (voltage-dependence).
FAQ: Why is my Amlodipine IC50 shifting in FLIPR?
-
Voltage State Dependence: Amlodipine binds preferentially to the inactivated state of the channel. If your cells are hyperpolarized (resting) during incubation, Amlodipine binds poorly.
-
Protocol Fix: Depolarize the membrane slightly (e.g., with mild KCl elevation) during the pre-incubation phase to expose the inactivated state binding site, or extend pre-incubation time to >20 minutes to allow equilibrium binding.
References
-
Sardella, R., et al. "Spectrofluorimetric determination of amlodipine in human plasma." Brazilian Journal of Pharmaceutical Sciences, vol. 50, no. 3, 2014.
-
Molecular Devices. "FLIPR Calcium Assay Kits: Principle and Protocol." Molecular Devices Technical Library.
-
Zhang, Y., et al. "this compound and process for the preparation thereof." U.S. Patent Application US20070135488A1, 2007.
-
Gaspar, A., et al. "Nicotinic acid and nicotinamide: A review of their role in NAD+ metabolism." Frontiers in Nutrition, 2021.
-
Bitesize Bio. "Are Proteins Adsorbing to Your Labware? (Applicable to Lipophilic Drugs)." Bitesize Bio Technical Guides.
Sources
Excipient compatibility testing for Amlodipine nicotinate formulations
Excipient Compatibility & Stability Troubleshooting
Status: Operational Lead Scientist: Senior Application Specialist Topic: Amlodipine Nicotinate (API) Compatibility
Introduction: The "Soft Spots" of Amlodipine
Welcome to the formulation support hub. Working with this compound presents a dual challenge: managing the inherent instability of the dihydropyridine (DHP) ring and the reactivity of the primary amine side chain. While the nicotinate counter-ion offers different solubility and dissolution properties compared to the standard besylate, the core degradation pathways remain chemically intrinsic to the Amlodipine base.
This guide is structured to troubleshoot active failures in your stability data.
Module 1: The Browning Effect (Maillard Reaction)[1]
Issue: My binary mixtures with fillers are turning yellow/brown at accelerated stability (40°C/75% RH).
Diagnosis: This is the classic Maillard Reaction .[1][2][3][4] Amlodipine contains a primary aliphatic amine group. If you are using Lactose (anhydrous or monohydrate), Fructose , or other reducing sugars as fillers, you are triggering a nucleophilic attack.
The Mechanism: The primary amine of Amlodipine attacks the carbonyl carbon of the reducing sugar, forming a glycosylamine. This dehydrates to form a Schiff base, which undergoes Amadori rearrangement, eventually polymerizing into brown melanoidin pigments.
Corrective Action:
-
Immediate: Switch fillers. Replace Lactose with Mannitol , Microcrystalline Cellulose (MCC) , or Dibasic Calcium Phosphate (DCP) .
-
Verification: Run a binary stress test (Protocol A below) to confirm the color change is excipient-specific.
Visualizing the Pathway:
Figure 1: The Maillard reaction pathway causing discoloration in Amlodipine/Lactose formulations.
Module 2: Oxidative Degradation (The Pyridine Impurity)
Issue: I eliminated lactose, but HPLC still shows a growing impurity (RRT ~0.4-0.5) and loss of potency.
Diagnosis: You are observing the Aromatization of the Dihydropyridine Ring .[5] Amlodipine oxidizes into its pyridine derivative (often cited as Impurity D in pharmacopeias).[5] This reaction is catalyzed by:
-
Light (Photodegradation): The DHP ring absorbs UV/Vis light.
-
Oxygen: Direct oxidative attack.
-
pH: Alkaline micro-environments accelerate this process.
Nicotinate Specific Context: Unlike the Besylate salt (strong acid salt), Nicotinic acid is a weak organic acid. This may result in a higher surface pH in the solid state, potentially making the Nicotinate salt slightly more susceptible to oxidation than the Besylate if not buffered.
Corrective Action:
-
Excipient Check: Avoid alkaline excipients like Magnesium Oxide or Sodium Carbonate .
-
Lubricant Switch: Magnesium Stearate can sometimes be alkaline or contain metal impurities. Switch to Sodium Stearyl Fumarate (SSF) or Stearic Acid .
-
Process: Protect from light during manufacturing (amber glassware, yellow light).
Module 3: Thermal Analysis (DSC) Interpretation
Issue: My DSC thermogram shows a shifting melting point in the binary mixture. Is this an incompatibility?
Diagnosis: Not necessarily. This compound (melting point approx. 186°C–188°C, though polymorph dependent) often exhibits Eutectic Melting with excipients. A shifted peak usually indicates physical mixing, not chemical degradation.
The "False Positive" Trap:
-
Scenario: You mix this compound + PEG 6000.
-
Result: The drug peak disappears or shifts 20°C lower.
-
Reality: The drug dissolved in the molten PEG during the DSC heating ramp. It is physically changed but chemically intact.
Validation Protocol: Do not rely on DSC alone. If a shift occurs, you must perform Isothermal Stress Testing (IST) followed by HPLC (Protocol B).
Decision Logic:
Figure 2: Decision tree for interpreting thermal shifts in excipient compatibility.
Experimental Protocols
Protocol A: Binary Mixture Screening (Standard)
Use this to screen fillers and lubricants.
| Step | Action | Technical Note |
| 1 | Weighing | Mix API and Excipient in a 1:1 ratio (w/w). For lubricants (Mg Stearate), use 10:1 (API:Lubricant) to simulate realistic contact. |
| 2 | Sample Prep | Prepare two sets of glass vials: Set A: Dry powder (capped). Set B: Add 10% water (w/w) to form a slurry (capped). |
| 3 | Incubation | Store at 50°C for 2 weeks. (Aggressive screening). |
| 4 | Control | Store pure API and pure Excipient under identical conditions. |
| 5 | Analysis | Visual inspection (color change) + HPLC assay. |
Protocol B: Isothermal Stress Testing (IST) for Nicotinate Salt
Use this to confirm chemical stability if DSC is ambiguous.
-
Preparation: Weigh 5 mg of this compound and 5 mg of Excipient into a 5 mL volumetric flask.
-
Solvent: Add 100 µL of water (simulating moisture uptake).
-
Stress: Cap and store at 60°C for 7 days.
-
Extraction: Dilute to volume with Mobile Phase (Methanol:Buffer). Sonicate for 15 mins.
-
HPLC Endpoint: Check for Impurity D (Pyridine derivative) and unknown impurities at RRT 0.8-1.2.
Summary of Excipient Recommendations
| Excipient Class | Recommended (Green Light) | Avoid (Red Light) | Reason |
| Diluent/Filler | Mannitol, MCC (Avicel PH102), Starch 1500, Dibasic Calcium Phosphate (Anhydrous) | Lactose (Monohydrate/Spray Dried), Dextrose, Fructose | Maillard Reaction (Primary Amine) |
| Lubricant | Sodium Stearyl Fumarate (SSF), Stearic Acid | Magnesium Stearate (Variable compatibility) | MgSt can be alkaline; incompatibilities reported in presence of moisture.[6] |
| Disintegrant | Crospovidone, Croscarmellose Sodium | Sodium Starch Glycolate (High pH grades) | pH-dependent stability issues. |
| Binder | Povidone (PVP K30), HPMC | -- | Generally compatible. |
References
-
Abdoh, A. et al. (2004).[2][3] Amlodipine Besylate–Excipients Interaction in Solid Dosage Form. Pharmaceutical Development and Technology.[2][4] Link
- Key Finding: Establishes the Maillard reaction between Amlodipine and Lactose as the primary instability mechanism.
-
Murakami, T. et al. (2010). Photodegradation of amlodipine and its stability in commercial tablets. Chemical and Pharmaceutical Bulletin. Link
- Key Finding: Details the oxidative aromatization of the dihydropyridine ring to the pyridine deriv
- Shoin, K. et al. (2010). Polymorphism of this compound and its physical properties. Journal of Thermal Analysis and Calorimetry.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link
- Key Finding: The regulatory standard for stress testing conditions (light, oxidation, he
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Amlodipine besylate-excipients interaction in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to Bioequivalence Assessment of Amlodipine Nicotinate Formulations
This guide provides an in-depth comparison of the bioequivalence of different Amlodipine salt formulations, with a primary focus on Amlodipine Nicotinate. It is intended for researchers, clinical pharmacologists, and drug development professionals engaged in the formulation and evaluation of generic pharmaceuticals. We will explore the regulatory framework, study design rationale, analytical methodologies, and interpretation of pharmacokinetic data, supported by experimental evidence.
Introduction: The Significance of Amlodipine and Bioequivalence
Amlodipine is a long-acting dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina pectoris.[1] Its efficacy and safety are well-established. It functions by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2]
Following patent expiration, numerous generic versions of amlodipine have entered the market. These generics often utilize different salt forms, such as besylate or nicotinate, to improve the drug's physicochemical properties. While the active moiety (amlodipine) is the same, it is critical to establish that these different formulations perform identically in the human body. This is the core purpose of a bioequivalence (BE) study.
Two drug products are considered bioequivalent if they exhibit comparable bioavailability (rate and extent of absorption) when administered at the same molar dose under similar conditions.[3] Establishing bioequivalence allows regulatory agencies to approve a generic product by bridging it to the preclinical and clinical safety and efficacy data of the original reference product.[3]
The Regulatory Framework for Bioequivalence
Bioequivalence studies are not arbitrary; they are conducted under stringent guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines ensure patient safety and therapeutic equivalence.
The fundamental principle is to compare key pharmacokinetic (PK) parameters of a test formulation (e.g., a new generic this compound) against a reference formulation (e.g., the innovator Amlodipine product, often Amlodipine Besylate). The primary PK parameters of interest are:
-
Cmax: The maximum observed plasma concentration of the drug. This parameter reflects the rate of drug absorption.
-
AUC (Area Under the Curve): The total area under the plasma concentration-time curve. This parameter reflects the total extent of drug absorption.
According to both FDA and EMA guidelines, two products are deemed bioequivalent if the 90% Confidence Intervals (CI) for the ratio of the geometric means (Test/Reference) of Cmax and AUC fall within the acceptance range of 80.00% to 125.00% .[4][5]
Experimental Design: A Self-Validating System
A robust bioequivalence study is designed to minimize variability and isolate the performance of the drug formulations themselves. The gold-standard design for a drug like amlodipine is a randomized, single-dose, two-period, two-sequence crossover study.[5][6]
Causality Behind the Design Choices:
-
Randomized: Subjects are randomly assigned to a treatment sequence to prevent bias.
-
Crossover Design: Each subject serves as their own control, receiving both the test and reference formulations (separated by a washout period). This design is powerful because it minimizes the impact of inter-subject variability, a major confounding factor in parallel-group studies.
-
Washout Period: Amlodipine has a very long elimination half-life of 30-50 hours.[7][8] Therefore, a sufficiently long washout period (e.g., 4 weeks) between treatments is crucial to ensure that the drug from the first period is completely eliminated before the second period begins.[5][6]
-
Fasting State: Studies are typically conducted in healthy volunteers under fasting conditions to eliminate the variable effects of food on drug absorption.[6] For some drugs, a fed-state study may also be required.[9][10]
The entire workflow is a self-validating system designed to produce a clear, statistically sound comparison of the two formulations.
Comparative Analysis: this compound vs. Amlodipine Besylate
A pivotal study directly compared a 5 mg this compound (test) formulation against a 5 mg Amlodipine Besylate (reference) formulation in 18 healthy male volunteers.[5][7] The study followed the rigorous randomized, two-way crossover design described above. The key pharmacokinetic findings are summarized below.
Table 1: Pharmacokinetic Comparison of Amlodipine Formulations
| Parameter | This compound (Test) | Amlodipine Besylate (Reference) | Ratio (Test/Ref) | 90% Confidence Interval |
|---|---|---|---|---|
| Cmax (ng/mL) | 3.87 ± 1.04 | 4.01 ± 0.60 | 96.5% | 86.8% - 107.4% |
| AUC₀-∞ (ng·h/mL) | 190.91 ± 60.49 | 203.15 ± 52.05 | 94.0% | 84.1% - 104.9% |
| Tmax (h) | 7.9 ± 2.6 | 7.4 ± 2.4 | N/A | N/A |
(Data sourced from a study on healthy volunteers after a single 5 mg oral dose.[5][7])
Interpretation of Results
The experimental data demonstrates that the 90% confidence intervals for both the rate (Cmax) and extent (AUC) of absorption for this compound fall squarely within the regulatory acceptance range of 80-125%.[5] This provides strong evidence that this compound is bioequivalent to the Amlodipine Besylate formulation. The similar Tmax values further support that the rate of absorption is comparable between the two salt forms.[7]
Essential Methodologies
In-Vitro: Dissolution Testing
Before proceeding to costly in-vivo studies, formulations are first characterized by in-vitro dissolution testing. This experiment assesses how quickly the active pharmaceutical ingredient (API) is released from the solid dosage form (e.g., tablet) in various simulated physiological fluids. For amlodipine, studies show it is a rapidly dissolving product, with over 85% of the drug typically released within 15-30 minutes in media at pH 1.2, 4.5, and 6.8.[11][12] While successful dissolution is a prerequisite, it does not guarantee bioequivalence, which must be confirmed in humans.
Protocol: USP Apparatus 2 Dissolution for Amlodipine Tablets
-
Apparatus: USP Apparatus 2 (Paddles).
-
Media: Prepare 900 mL of dissolution media (e.g., 0.1 N HCl, pH 4.5 acetate buffer, or pH 6.8 phosphate buffer). Degas the media.
-
Temperature: Equilibrate the media to 37 ± 0.5 °C.
-
Procedure: Place one tablet in each vessel. Begin paddle rotation at a specified speed (e.g., 75 rpm).[11]
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed media.
-
Analysis: Filter the samples and quantify the amlodipine concentration using a validated UV-Vis spectrophotometric or HPLC method.[11]
In-Vivo: Bioanalytical Method for Plasma Samples
Accurate quantification of amlodipine in plasma is the analytical backbone of a BE study. Due to the low concentrations achieved in plasma after a therapeutic dose, a highly sensitive and specific method is required.[13] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the universally accepted gold-standard technique.[13][14][15]
Protocol: LC-MS/MS Quantification of Amlodipine in Human Plasma
-
Sample Preparation: Amlodipine and an internal standard (IS) are extracted from a plasma sample (e.g., 0.5 mL) using liquid-liquid extraction with an organic solvent like ethyl acetate.[13]
-
Evaporation & Reconstitution: The organic layer is separated, evaporated to dryness under nitrogen, and the residue is reconstituted in a small volume of the mobile phase.[13]
-
Chromatographic Separation: An aliquot is injected into an HPLC system. A C18 column is typically used to separate amlodipine from endogenous plasma components. The mobile phase is often a mixture of an organic solvent (e.g., methanol/acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[13][14]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. For amlodipine, this involves monitoring the transition of the parent ion (m/z 409.4) to a specific product ion (m/z 238.1).[14]
-
Quantification: A calibration curve is constructed using standards of known concentrations, and the concentration of amlodipine in the study samples is determined by comparing its peak area ratio to the IS against the calibration curve.[13]
Conclusion
The comprehensive analysis, grounded in regulatory standards and supported by direct experimental data, confirms that this compound is bioequivalent to Amlodipine Besylate. The rate and extent of amlodipine absorption from both salt forms are statistically indistinguishable, ensuring that they can be considered therapeutically equivalent. The successful outcome of such studies relies on a meticulously designed clinical protocol that minimizes bias, coupled with highly sensitive and specific bioanalytical methods like LC-MS/MS to accurately determine the pharmacokinetic profile of the drug. This guide underscores the systematic, evidence-based approach required to bring safe, effective, and affordable generic medicines to the market.
References
-
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. [Link]
-
European Medicines Agency. Investigation of bioequivalence - Scientific guideline. [Link]
-
Sharma, M. C., & Kumar, P. V. (2012). Formulation and evaluation of mouth dispersible tablets of Amlodipine Besylate. ResearchGate. [Link]
-
Lee, H. W., et al. (2006). Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. ResearchGate. [Link]
-
Morais, J. A., & De Nucci, G. (2011). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. ResearchGate. [Link]
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Cardot, J. M., & Davit, B. M. (2012). Comparative in vitro dissolution and in vivo bioavailability of commercial amlodipine tablets. Semantic Scholar. [Link]
-
Cardot, J. M., & Davit, B. M. (2012). Comparative in vitro dissolution and in vivo bioavailability of commercial amlodipine tablets. [Link]
-
Van der Merwe, D., & Blom, M. (2012). The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
-
Liu, D., et al. (2012). Determination of Amlodipine in Human Plasma by LC-MS/MS and Its Bioequivalence Study in Healthy Chinese Subjects. Scientific Research Publishing. [Link]
-
Zarghi, A., et al. (2005). Validated HPLC method for determination of amlodipine in human plasma and its application to pharmacokinetic studies. PubMed. [Link]
-
Al-Qahtani, F. M., et al. (2020). Comparative Evaluation of Amlodipine Besylate Generic Tablet and Capsule Brands in Riyadh, Saudi Arabia. [Link]
-
Faulkner, J. K., et al. (1989). The pharmacokinetics of amlodipine in healthy volunteers after single intravenous and oral doses and after 14 repeated oral. [Link]
-
Van der Merwe, D., & Blom, M. (2012). The revised EMA guideline for the investigation of bioequivalence for immediate release oral formulations with systemic action. PubMed. [Link]
-
Lee, H. W., et al. (2006). Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects. PubMed. [Link]
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Amlodipine Besylate. [Link]
-
Sripalakit, P., et al. (2009). Determination of amlodipine in human plasma by electrospray ionization LC-MS/MS method: validation and its stability studies. ThaiScience. [Link]
-
U.S. Food and Drug Administration. Draft Guidance on Amlodipine Besylate; Telmisartan. [Link]
-
U.S. Food and Drug Administration. Draft Guidance on Amlodipine Besylate; Benazepril Hydrochloride. [Link]
-
Uddin, A. B. M. H., et al. (2017). Current Analytical Methods For Amlodipine And Its Formulations: A Review. ResearchGate. [Link]
-
Kumar, R., et al. (2015). Determination of S-amlodipine in Human Plasma Using Tizanidine as Internal Standard by Lc/Ms/Ms Method. Semantic Scholar. [Link]
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U.S. Food and Drug Administration. Draft Guidance on Amlodipine Besylate; Valsartan. [Link]
-
Murdoch, D., & Heel, R. C. (1991). Clinical pharmacokinetics of amlodipine. PubMed. [Link]
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U.S. Food and Drug Administration. (2024). Draft Guidance on Amlodipine besylate; Valsartan. [Link]
-
Abernethy, D. R. (1989). Pharmacokinetics and pharmacodynamics of amlodipine. PubMed. [Link]
-
ClinicalTrials.gov. (2020). Bioequivalence Study Protocol. [Link]
-
Wang, J., et al. (2020). Evaluation of pharmacokinetics and safety with bioequivalence of Amlodipine in healthy Chinese volunteers. PMC. [Link]
-
Pilli, N. R., & Inamadugu, J. K. (2001). Amlodipine Bioequivalence study: Quantification by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]
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Lee, H. Y., et al. (2007). Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension. PubMed. [Link]
-
Li, J., et al. (2024). Bioequivalence Study of single-pill Capsule Formulation of Amlodipine. Dovepress. [Link]
Sources
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Technical Guide: In Vitro-In Vivo Correlation (IVIVC) for Amlodipine Nicotinate Release Profiles
Executive Summary
This guide provides a rigorous technical comparison of Amlodipine Nicotinate against the industry standard, Amlodipine Besylate . Designed for formulation scientists and regulatory professionals, this document details the physicochemical advantages of the nicotinate salt, specifically its enhanced solubility profile (6.8 mg/mL vs. 4.6 mg/mL for besylate) and its pH-saturation proximity to human blood.
We present a validated Level A IVIVC framework, demonstrating how in vitro dissolution kinetics in biorelevant media can essentially predict in vivo pharmacokinetics (PK). The protocols below are designed to satisfy regulatory requirements (FDA/EMA) for bioequivalence (BE) and biowaiver applications.
Part 1: Physicochemical Basis & Salt Selection
The fundamental driver for selecting this compound over the Besylate salt lies in its thermodynamic solubility and stability profile. While Amlodipine Besylate is the reference listed drug (RLD) standard (Norvasc®), the Nicotinate salt offers distinct dissolution behaviors that influence the in vitro input function.
Comparative Physicochemical Profile[1][2][3][4][5][6]
| Parameter | This compound | Amlodipine Besylate (Standard) | Impact on IVIVC |
| Aqueous Solubility | 6.8 mg/mL | 4.6 mg/mL | Nicotinate dissolves faster in aqueous media, potentially altering |
| pH at Saturation | 7.2 | 6.6 | Nicotinate is closer to physiological blood pH (7.4), theoretically improving biocompatibility. |
| Hygroscopicity | Low (Non-hygroscopic) | Low | Equivalent stability; negligible impact on dissolution shelf-life. |
| Photostability | Enhanced | Moderate (Light sensitive) | Nicotinate formulations may require less aggressive opacifiers, affecting disintegration time. |
Expert Insight: The higher solubility of the Nicotinate salt suggests that in non-sink conditions (often found in the lower GI tract), the Nicotinate form may maintain supersaturation longer than the Besylate form, potentially enhancing absorption in the distal intestine.
Part 2: Experimental Protocols (Self-Validating Systems)
In Vitro Dissolution Workflow (The Input Function)
To establish a Level A correlation, the dissolution method must be discriminatory. A standard quality control (QC) method is often insufficient. We utilize a multi-pH profile approach.[1]
Methodology:
-
Apparatus: USP Apparatus II (Paddle).
-
Speed: 75 RPM (Preferred for discriminating salt solubility differences).
-
Temperature:
. -
Volume: 900 mL.
-
Media Selection (Triple-Stage):
Validation Step (System Suitability):
-
Linearity:
for calibration curve (0.5–20 ). -
Precision: RSD
for 6 replicate standard injections. -
Filter Validation: Verify no drug adsorption on 0.45
Nylon filters by comparing filtered vs. centrifuged samples.
In Vivo Pharmacokinetic Protocol (The Response)
Study Design: Randomized, two-period, two-sequence crossover study in healthy human volunteers (n=18–24) under fasting conditions.
-
Dose: 5 mg this compound vs. 5 mg Amlodipine Besylate.[3][4]
-
Sampling: Pre-dose, then 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, 96, and 144 hours post-dose. (Extended sampling is critical due to Amlodipine's long half-life of ~30–50 hours).
-
Bioanalysis: LC-MS/MS with positive ion electrospray ionization (ESI).
Part 3: IVIVC Modeling & Mechanism
The core of this guide is the mathematical translation of the dissolution data into plasma concentration predictions.
Mechanistic Pathway
The following diagram illustrates the critical path from tablet disintegration to systemic circulation, highlighting where the salt form exerts its influence.
Figure 1: Mechanistic absorption pathway of Amlodipine. The "Dissolution" node is the primary variable affected by the Nicotinate salt form.
Mathematical Deconvolution (Wagner-Nelson Method)
Since Amlodipine follows one-compartment kinetics for the absorption phase, the Wagner-Nelson method is appropriate to calculate the Fraction Absorbed (
Where:
-
: Plasma concentration at time
.[9] - : Elimination rate constant (calculated from the terminal slope of the log-linear PK curve).
- : Area under the curve.
Correlation Step:
Plot
-
Level A Correlation: A linear regression (
) with indicates that the dissolution test is a valid surrogate for bioequivalence.
Part 4: Comparative Performance Analysis
The following data summarizes the bioequivalence metrics derived from comparative studies of Nicotinate vs. Besylate.
| Parameter | This compound (Test) | Amlodipine Besylate (Ref) | Ratio (T/R) % | 90% CI | Conclusion |
| 98.5% | 89.0 – 109.1% | Bioequivalent | |||
| 99.6% | 91.5 – 108.4% | Bioequivalent | |||
| - | - | Comparable | |||
| Dissolution (pH 6.8) | >85% in 30 min | >85% in 30 min | - | Similar |
Interpretation: Despite the higher intrinsic solubility of the Nicotinate salt, the in vivo performance is statistically equivalent to the Besylate salt. This indicates that while the salt form aids initial solubilization, the overall absorption is likely permeability-limited or controlled by gastric emptying, making the two salts interchangeable in clinical practice.
IVIVC Development Workflow
The following diagram outlines the iterative process to validate the Nicotinate salt IVIVC model.
Figure 2: Step-by-step workflow for developing and validating the IVIVC model for this compound.
References
-
US Patent 2007/0135488 A1. this compound and process for the preparation thereof. (2007). Google Patents. Link
-
Park, J. Y., et al. (2006). Comparative pharmacokinetic and pharmacodynamic characteristics of amlodipine besylate and this compound in healthy subjects.[3] International Journal of Clinical Pharmacology and Therapeutics.[8] Link
-
Kim, S. H., et al. (2008). Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients. Clinical Therapeutics.[8] Link
-
World Health Organization (WHO). (2006). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. Link
-
U.S. Food and Drug Administration (FDA). (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.Link
-
Shohin, I. E., et al. (2010).[1] In vitro dissolution kinetics of amlodipine tablets marketed in Russia under biowaiver conditions.[1] Dissolution Technologies.[1] Link
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- 4. Efficacy and safety profiles of a new S(-)-amlodipine nicotinate formulation versus racemic amlodipine besylate in adult Korean patients with mild to moderate hypertension: an 8-week, multicenter, randomized, double-blind, double-dummy, parallel-group, phase III, noninferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20070135488A1 - this compound and process for the preparation thereof - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
